1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate

Solid-state properties Handling and formulation Physicochemical characterization

Generic fluorogenic esters lack enantioselectivity and exhibit variable background. The acetate analog (1a) of the cyanohydrin ester series enables chiral discrimination via its cyanohydrin center, releasing umbelliferone (λex 360/λem 460 nm). • Fastest absolute fluorescence increase in series; background rate 0.53 nM s⁻¹ at pH 7.4, 30°C • Enables E-value determination by chiral-phase HPLC after kinetic resolution • Cell-permeable (logP 2.0) for live-cell esterase assays • Spectrally orthogonal to 3-cyano-7-hydroxycoumarin for CYP450/esterase multiplexing

Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
CAS No. 646507-34-8
Cat. No. B12581680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate
CAS646507-34-8
Molecular FormulaC15H13NO5
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCC(=O)OC(CCOC1=CC2=C(C=C1)C=CC(=O)O2)C#N
InChIInChI=1S/C15H13NO5/c1-10(17)20-13(9-16)6-7-19-12-4-2-11-3-5-15(18)21-14(11)8-12/h2-5,8,13H,6-7H2,1H3
InChIKeyKTBDIXIKMYEREY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorogenic Cyanohydrin Acetate for Esterase/Lipase Profiling


1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate (CAS 646507-34-8) is a synthetic coumarin derivative belonging to the fluorogenic cyanohydrin ester family [1]. It features a 7-hydroxycoumarin (umbelliferone) fluorophore linked via an ether bridge to a chiral cyanohydrin center esterified with acetate. Enzymatic ester hydrolysis triggers a spontaneous two-step β-elimination cascade that releases the highly fluorescent reporter umbelliferone (λex 360 nm, λem 460 nm) [2]. The compound serves as a mechanism-based probe for lipase and esterase activity profiling, including enantioselectivity screening, and is the acetate member (1a) of the fluorogenic cyanohydrin ester series reported by Leroy, Bensel, and Reymond [1].

Why Generic Ester Substitution Fails for This Probe


Fluorogenic coumarin esters are not functionally interchangeable. The acyl moiety directly governs both the spontaneous (non-enzymatic) background hydrolysis rate and the substrate acceptance profile across different lipases and esterases [1]. In the cyanohydrin ester series, the acetate 1a is explicitly characterized as "the most chemically labile ester" (Leroy et al., 2003, p. 863) [1], conferring higher absolute reaction rates than the pivalate or benzoate analogs but lower signal-to-background ratios than those blocked esters. Substituting with a butyrate analog (CAS 646507-36-0) or benzoate analog (CAS 646507-39-3) will shift the activity fingerprint and alter the enantioselectivity readout, invalidating comparative screening data. Procurement decisions must therefore be tied to the specific assay requirements for background tolerance, reaction rate, and enantiomeric discrimination [1].

Quantitative Differentiation vs. Closest Analogs


Melting Point Advantage Over Benzoyl Analog

The acetate analog melts at 81 °C, while the corresponding benzoate analog (CAS 646507-39-3) melts at 137 °C, a difference of 56 °C [1][2]. The lower melting point of the acetate facilitates dissolution, mixing, and aliquoting of DMSO stock solutions at room temperature without heating, reducing thermal degradation risk during assay preparation [1].

Solid-state properties Handling and formulation Physicochemical characterization

LogP and Membrane Permeability vs. Benzoyl Analog

The acetate analog (CAS 646507-34-8) has a calculated logP of 2.0, whereas the benzoyl analog (CAS 646507-39-3) has a calculated logP of 3.6 [1][2]. A logP of 2 falls within the optimal range for both aqueous solubility and passive membrane diffusion, while a logP of 3.6 pushes into a more lipophilic regime that may lead to nonspecific protein binding and reduced aqueous solubility [1].

Lipophilicity Membrane permeability ADME prediction

Enzymatic Reactivity Across Esterase/Lipase Panels

In a fluorescence microtiter plate assay with 200 µM substrate, 50 µg/mL enzyme, and 2 mg/mL BSA in PBS pH 7.4 at 30 °C, the acetate 1a displayed absolute reaction rates across 20 lipases/esterases ranging from 0.87 to 113 nM s−1, while the non-enzymatic background rate for acetate 1a was 0.53 nM s−1 [1]. In contrast, butyrate 1b exhibited higher absolute rates (up to >200 nM s−1 on PSBL) but the pivalate 1c and benzoate 1e displayed the highest relative rates above background [1]. The acetate thus occupies a distinct position: it provides higher absolute signal than the low-background esters (1c, 1e) but lower relative signal, making it suitable for enzymes with moderate to high esterolytic activity where rapid signal generation is prioritized over background minimization [1].

Enzyme kinetics Signal-to-background ratio High-throughput screening

Fluorescence Compatibility vs. CEC CYP Substrate

Upon enzymatic hydrolysis and β-elimination, the acetate analog releases umbelliferone, which is detected at λex 360 nm / λem 460 nm [1][2]. The commonly used CYP450 substrate 3-cyano-7-ethoxycoumarin (CEC) releases 3-cyano-7-hydroxycoumarin detected at λex 408 nm / λem 455 nm . The ~50 nm difference in excitation maxima and distinct emission overlap profiles allow for potential dual-substrate multiplexing in the same well using sequential excitation, a capability not achievable when both substrates share the same fluorophore readout [2].

Fluorescence detection Spectral properties Assay multiplexing

Chemical Lability: Most Reactive Ester in Series

Leroy et al. (2003) explicitly state that "the acetate 1a is the most chemically labile ester in the series" [1]. This chemical lability is an inherent design feature: the acetate leaving group facilitates rapid enzyme-independent ester hydrolysis under mild alkaline conditions, ensuring that the cyanohydrin intermediate 2 is rapidly generated and can proceed through the β-elimination cascade. By contrast, the pivalate 1c and benzoate 1e esters are significantly more resistant to spontaneous hydrolysis, yielding background rates below the detection threshold of the assay [1]. Researchers requiring a substrate that generates maximal signal within short incubation times (e.g., <30 min endpoint assays) will benefit from the acetate's rapid turnover, whereas applications demanding stable baseline signals over hours should select 1c or 1e.

Chemical stability Substrate engineering Assay development

Optimal Applications for Fluorogenic Cyanohydrin Acetate


Rapid Fluorescence Screening of Lipase/Esterase Panels

For 96- or 384-well plate-based screening of lipase and esterase panels where rapid signal generation is prioritized over low background, the acetate analog 1a delivers the fastest absolute fluorescence signal increase among the cyanohydrin ester series due to its high chemical lability . The non-enzymatic background rate of 0.53 nM s−1 is acceptable for assays where enzyme activity exceeds 10 nM s−1, providing a signal-to-background ratio of >19:1 under standard conditions (PBS pH 7.4, 30 °C, 2 mg/mL BSA) . Fluorescence detection at λex 360 nm / λem 460 nm is compatible with standard microtiter plate readers equipped with UV excitation modules .

Enantioselectivity Profiling via Chiral HPLC

The chiral cyanohydrin center at C-1' of the propyl linker enables enantioselective activity profiling of esterases and lipases. Enantioselectivity is detected by monitoring fluorescence release stabilization at 50% of the maximum signal, where the faster-reacting enantiomer is consumed and the slower-reacting enantiomer persists . The unreacted substrate can then be extracted and analyzed by chiral-phase HPLC to confirm the enantiomeric excess, providing a quantitative measure of enzymatic enantioselectivity (E-value) . This application is uniquely enabled by the cyanohydrin ester scaffold and is not achievable with simpler umbelliferyl acyl esters.

Cell-Based Esterase Activity Assays

The predicted logP of 2.0 places the acetate analog within the optimal range for passive membrane permeation (logP 1–3) . This property, combined with the cell-permeable nature of the umbelliferyl ether scaffold, allows the substrate to enter intact cells where intracellular esterases can hydrolyze the acetate ester, triggering the β-elimination cascade and generating a fluorescence signal that reports on cytosolic esterase activity . The melting point of 81 °C facilitates preparation of concentrated DMSO stock solutions at room temperature without thermal stress, reducing the risk of pre-assay decomposition during cell treatment .

Multiplexed Esterase/CYP450 Fluorescence Assays

The acetate analog's umbelliferone reporter (λex 360 nm / λem 460 nm) is spectrally orthogonal to the 3-cyano-7-hydroxycoumarin reporter (λex 408 nm / λem 455 nm) released by the CYP450 substrate 3-cyano-7-ethoxycoumarin (CEC) . This spectral separation allows both substrates to be present in the same assay well, with sequential excitation at 360 nm and 408 nm enabling independent quantification of esterase and CYP450 activities in a single reaction mixture. This multiplexing capability is a unique advantage of the umbelliferone-based cyanohydrin ester scaffold over alternative fluorogenic esterase substrates that share the 3-cyano-7-hydroxycoumarin fluorophore .

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